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Compound of Interest

Compound Name: [Tyr11]-Somatostatin

Cat. No.: B15618478 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
[Tyr11]-Somatostatin is a synthetic analog of the naturally occurring peptide hormone

somatostatin. By substituting the phenylalanine at position 11 with tyrosine, this modification

allows for easy radioiodination, making it an invaluable tool for endocrinology research.

Specifically, its radiolabeled form, [¹²⁵I]-[Tyr11]-Somatostatin, is widely used in radioligand

binding assays and receptor autoradiography to characterize and quantify somatostatin

receptors (SSTRs) in various tissues. This guide provides an in-depth overview of [Tyr11]-
Somatostatin, including its properties, experimental applications, and the signaling pathways it

modulates.

Core Properties of [Tyr11]-Somatostatin
[Tyr11]-Somatostatin is a cyclic peptide with a disulfide bridge between the cysteine residues

at positions 3 and 14. Its chemical structure is highly similar to the native somatostatin-14.
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Property Value

CAS Number 59481-27-5

Molecular Formula C₇₆H₁₀₄N₁₈O₁₉S₂

Sequence
Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Tyr-

Thr-Ser-Cys

Structure Cyclic (Disulfide bridge: Cys³-Cys¹⁴)

Receptor Binding Affinity
[Tyr11]-Somatostatin, particularly in its radiolabeled form, exhibits high affinity for

somatostatin receptors, enabling the sensitive detection and characterization of these

receptors. While comprehensive binding data for unlabeled [Tyr11]-Somatostatin across all

receptor subtypes is not extensively documented in a single source, its utility as a radioligand

in competition assays provides insights into its binding characteristics. The following table

summarizes available quantitative data.
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Note: The Ki value for SSTR1 was determined using [¹²⁵I]-Tyr11-somatostatin-14 as the

radioligand, indicating a high affinity of this tracer for the receptor.

Signaling Pathways
Somatostatin and its analogs, including [Tyr11]-Somatostatin, exert their physiological effects

by binding to five distinct G protein-coupled receptor subtypes (SSTR1-5). Activation of these

receptors triggers a cascade of intracellular signaling events, primarily leading to inhibitory

cellular responses.

Inhibition of Adenylyl Cyclase
A primary mechanism of somatostatin receptor signaling is the inhibition of adenylyl cyclase

activity. This action is mediated through the Gi alpha subunit of the G protein complex, which,

upon receptor activation, inhibits the enzyme, leading to a decrease in intracellular cyclic AMP

(cAMP) levels. Reduced cAMP levels, in turn, affect the activity of protein kinase A (PKA) and

downstream signaling pathways, ultimately leading to the inhibition of hormone secretion and

cell proliferation.
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Inhibition of Adenylyl Cyclase Pathway

Modulation of Ion Channels
Somatostatin receptors are also coupled to the regulation of various ion channels. A key effect

is the activation of inwardly rectifying potassium (K⁺) channels, leading to membrane

hyperpolarization and a decrease in cellular excitability. Additionally, somatostatin receptor

activation can inhibit voltage-gated calcium (Ca²⁺) channels, reducing calcium influx. This

reduction in intracellular calcium is a critical step in the inhibition of hormone and

neurotransmitter release.
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Modulation of Ion Channel Activity

Experimental Protocols
The primary application of [Tyr11]-Somatostatin is in its radiolabeled form, [¹²⁵I]-[Tyr11]-
Somatostatin, for receptor binding studies. Below are detailed methodologies for key

experiments.

Solid-Phase Peptide Synthesis of [Tyr11]-Somatostatin
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The synthesis of [Tyr11]-Somatostatin can be achieved using standard Fmoc-based solid-

phase peptide synthesis (SPPS).

Materials:

Fmoc-protected amino acids

Rink Amide MBHA resin

N,N-Dimethylformamide (DMF)

Piperidine

N,N'-Diisopropylcarbodiimide (DIC)

1-Hydroxybenzotriazole (HOBt)

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Dichloromethane (DCM)

Diethyl ether

Potassium ferricyanide (for cyclization)

Procedure:

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20%

piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the

[Tyr11]-Somatostatin sequence. For each coupling cycle:

Activate the Fmoc-amino acid (3 equivalents) with DIC (3 eq.) and HOBt (3 eq.) in DMF.
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Add the activated amino acid solution to the resin and shake for 2 hours.

Wash the resin with DMF.

Perform a ninhydrin test to ensure complete coupling.

Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM

and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting

groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3

hours.

Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge

to pellet the peptide and wash with cold ether.

Purification: Purify the linear peptide by reverse-phase high-performance liquid

chromatography (RP-HPLC).

Cyclization: Dissolve the purified linear peptide in a dilute aqueous solution and add

potassium ferricyanide to facilitate the formation of the disulfide bond.

Final Purification: Purify the cyclic [Tyr11]-Somatostatin by RP-HPLC and confirm its

identity by mass spectrometry.
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Radiolabeling of [Tyr11]-Somatostatin with Iodine-125
Materials:

[Tyr11]-Somatostatin

Na¹²⁵I

Chloramine-T or Iodogen-coated tubes

Sodium metabisulfite

Phosphate buffer (pH 7.4)

Sephadex G-25 column

Bovine serum albumin (BSA)

Procedure:

Preparation: Prepare solutions of [Tyr11]-Somatostatin, Chloramine-T, and sodium

metabisulfite in phosphate buffer.

Reaction Initiation: In a reaction vial, add the [Tyr11]-Somatostatin solution, Na¹²⁵I, and

Chloramine-T solution. (Alternatively, use an Iodogen-coated tube and add the peptide and

Na¹²⁵I).

Incubation: Gently mix and incubate at room temperature for 60-90 seconds.

Reaction Quenching: Stop the reaction by adding sodium metabisulfite solution.

Purification: Separate the [¹²⁵I]-[Tyr11]-Somatostatin from free ¹²⁵I and other reactants

using a Sephadex G-25 column pre-equilibrated with phosphate buffer containing BSA.

Fraction Collection and Analysis: Collect fractions and measure the radioactivity in each

fraction using a gamma counter to identify the protein-bound peak.

Specific Activity Calculation: Determine the specific activity of the radiolabeled peptide.
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Radioligand Binding Assay
Materials:

[¹²⁵I]-[Tyr11]-Somatostatin

Cell membranes or tissue homogenates expressing SSTRs

Unlabeled [Tyr11]-Somatostatin or other competing ligands

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

Wash buffer (ice-cold binding buffer)

Glass fiber filters

Scintillation fluid

Gamma counter or liquid scintillation counter

Procedure:

Assay Setup: In microcentrifuge tubes or a 96-well plate, add the binding buffer.

Total Binding: Add a known concentration of [¹²⁵I]-[Tyr11]-Somatostatin and the cell

membrane/tissue homogenate.

Non-specific Binding: In separate tubes, add a high concentration of unlabeled [Tyr11]-
Somatostatin (e.g., 1 µM) in addition to the radioligand and membranes.

Competition Binding: For determining the affinity of a test compound, add varying

concentrations of the unlabeled competitor along with a fixed concentration of the radioligand

and membranes.

Incubation: Incubate all tubes at a specified temperature (e.g., 25°C or 37°C) for a

predetermined time to reach equilibrium (e.g., 60-90 minutes).

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters under

vacuum. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
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Radioactivity Measurement: Place the filters in vials with scintillation fluid and measure the

radioactivity using a gamma or liquid scintillation counter.

Data Analysis:

Specific Binding = Total Binding - Non-specific Binding.

For saturation binding, plot specific binding against the concentration of the radioligand to

determine the dissociation constant (Kd) and the maximum number of binding sites

(Bmax) using Scatchard analysis or non-linear regression.

For competition binding, plot the percentage of specific binding against the log

concentration of the competitor to determine the IC₅₀ value. Calculate the inhibition

constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the

concentration of the radioligand and Kd is its dissociation constant.
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Conclusion
[Tyr11]-Somatostatin is a powerful and versatile research tool in endocrinology. Its ability to

be readily iodinated makes it an ideal radioligand for the sensitive and specific study of

somatostatin receptors. The detailed protocols and understanding of its signaling mechanisms

provided in this guide are intended to facilitate its effective use in both basic and translational

research, ultimately contributing to a deeper understanding of somatostatin physiology and the

development of novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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